molecular formula C12H10ClNO3 B2380281 2-[2-(4-Chlorophenyl)-5-methyl-1,3-oxazol-4-yl]acetic acid CAS No. 89006-94-0

2-[2-(4-Chlorophenyl)-5-methyl-1,3-oxazol-4-yl]acetic acid

Cat. No.: B2380281
CAS No.: 89006-94-0
M. Wt: 251.67
InChI Key: PEXXCCUAGDYKTA-UHFFFAOYSA-N
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Description

2-[2-(4-Chlorophenyl)-5-methyl-1,3-oxazol-4-yl]acetic acid is a synthetic organic compound that belongs to the class of oxazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-Chlorophenyl)-5-methyl-1,3-oxazol-4-yl]acetic acid typically involves the reaction of 4-chlorobenzaldehyde with methylamine to form an intermediate Schiff base. This intermediate is then cyclized with acetic anhydride to yield the desired oxazole derivative. The reaction conditions often include the use of solvents such as toluene or dichloromethane and may require heating to facilitate the cyclization process .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as catalytic hydrogenation and automated reaction monitoring to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-Chlorophenyl)-5-methyl-1,3-oxazol-4-yl]acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary, but they often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with hydroxyl or carbonyl groups, while substitution reactions can produce a wide range of functionalized oxazole compounds .

Scientific Research Applications

2-[2-(4-Chlorophenyl)-5-methyl-1,3-oxazol-4-yl]acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[2-(4-Chlorophenyl)-5-methyl-1,3-oxazol-4-yl]acetic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in disease processes, leading to therapeutic effects. For example, it may inhibit the activity of certain kinases or proteases, thereby modulating cellular signaling pathways and reducing inflammation or tumor growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-(4-Chlorophenyl)-5-methyl-1,3-oxazol-4-yl]acetic acid is unique due to its specific oxazole ring structure and the presence of both chlorophenyl and methyl groups. This combination of features imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

2-[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO3/c1-7-10(6-11(15)16)14-12(17-7)8-2-4-9(13)5-3-8/h2-5H,6H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEXXCCUAGDYKTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=CC=C(C=C2)Cl)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

2.0 g of ethyl 2-[2-(4-chlorophenyl)-5-methyl-4-oxazolyl]acetate, 15 ml of methanol, 5 ml of water and 0.8 g of potassium hydroxide are treated in the same manner as described in Example 8. 1.50 g of 2-[2-(4-chlorophenyl)-5-methyl-4-oxazolyl]acetic acid are thereby obtained. Yield: 83.3%.
Name
ethyl 2-[2-(4-chlorophenyl)-5-methyl-4-oxazolyl]acetate
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
0.8 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One

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